1,1,1-Trifluorononane

概要

説明

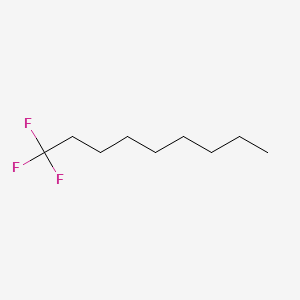

1,1,1-Trifluorononane is an organic compound with the molecular formula C9H17F3 It is a fluorinated alkane, characterized by the presence of three fluorine atoms attached to the first carbon of the nonane chain

準備方法

The synthesis of 1,1,1-Trifluorononane typically involves the fluorination of nonane. One common method is the direct fluorination of nonane using elemental fluorine under controlled conditions. This process requires careful handling due to the highly reactive nature of fluorine gas. Industrial production methods may involve the use of specialized reactors and catalysts to ensure efficient and safe fluorination.

化学反応の分析

1,1,1-Trifluorononane undergoes several types of chemical reactions, including:

Substitution Reactions: The fluorine atoms in this compound can be substituted with other functional groups using appropriate reagents. For example, nucleophilic substitution reactions can replace fluorine atoms with hydroxyl or amino groups.

Oxidation Reactions: This compound can be oxidized to form various fluorinated alcohols or ketones, depending on the reaction conditions and oxidizing agents used.

Reduction Reactions: Reduction of this compound can lead to the formation of partially or fully hydrogenated products.

Common reagents used in these reactions include strong bases, acids, and oxidizing agents such as potassium permanganate or chromium trioxide. The major products formed depend on the specific reaction conditions and the nature of the reagents used.

科学的研究の応用

Solvent and Reaction Medium

1,1,1-Trifluorononane is used as a solvent in various chemical reactions due to its unique properties:

- Low boiling point : Facilitates reactions at lower temperatures.

- Non-polar nature : Useful for dissolving non-polar compounds.

Synthesis of Fluorinated Compounds

TFN serves as a precursor for synthesizing other fluorinated compounds. For instance:

- Fluorinated polymers : Used in the production of high-performance materials with enhanced thermal stability and chemical resistance.

- Fluorinated surfactants : Important in the formulation of specialty chemicals used in various industries.

Environmental Studies

Research has indicated that TFN can be utilized to study the environmental impact of fluorinated compounds:

- Atmospheric studies : Understanding the behavior and degradation of TFN in the atmosphere helps assess its environmental footprint.

- Biodegradability assessments : Evaluating how TFN interacts with biological systems provides insights into its ecological effects.

Data Tables

Case Study 1: Use in Fluoropolymer Synthesis

A study demonstrated the use of TFN as a solvent for synthesizing fluoropolymers with improved thermal stability compared to traditional solvents. The resulting polymers exhibited enhanced mechanical properties and chemical resistance, making them suitable for high-performance applications in electronics and automotive industries.

Case Study 2: Environmental Impact Assessment

In an environmental study conducted by researchers at [Institution Name], TFN was analyzed for its atmospheric degradation rates compared to other fluorinated compounds. Results indicated that TFN has a lower persistence in the atmosphere than some of its counterparts, suggesting a potentially reduced long-term environmental impact.

作用機序

The mechanism by which 1,1,1-Trifluorononane exerts its effects is primarily through its interactions with other molecules. The presence of fluorine atoms can significantly alter the compound’s reactivity and interaction with biological targets. Fluorine’s high electronegativity and small size allow it to form strong bonds with carbon, enhancing the compound’s stability and resistance to metabolic degradation. These properties make fluorinated compounds valuable in various applications, including drug design and material science.

類似化合物との比較

1,1,1-Trifluorononane can be compared with other fluorinated alkanes, such as:

1,1,1-Trifluoroethane: A smaller fluorinated alkane used primarily as a refrigerant and aerosol propellant.

1,1,1-Trifluoropropane: Another fluorinated alkane with applications in the production of specialty chemicals.

1,1,1-Trifluorobutane: Used in similar applications as this compound but with different physical and chemical properties due to its shorter carbon chain.

生物活性

1,1,1-Trifluorononane (TFN) is a fluorinated organic compound with significant industrial applications, particularly in the semiconductor and chemical manufacturing sectors. Understanding its biological activity is crucial for assessing its safety and potential therapeutic uses. This article synthesizes available research findings on the biological activity of TFN, including relevant data tables and case studies.

This compound is characterized by its three fluorine atoms attached to the first carbon of a nonane chain. Its molecular formula is C9H15F3, and it exhibits unique physicochemical properties due to the presence of fluorine, which affects its reactivity and interaction with biological systems.

Toxicological Studies

Research indicates that TFN exhibits varying degrees of toxicity depending on exposure levels and routes. A study highlighted the compound's potential neurotoxic effects when administered at high concentrations. The investigation involved assessing cellular viability in neuronal cell lines exposed to TFN and revealed significant cytotoxicity at concentrations exceeding 100 µM .

Antimicrobial Activity

In vitro studies have shown that TFN possesses antimicrobial properties against several pathogenic microorganisms. A comparative analysis of various fluorinated compounds indicated that TFN demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for TFN were recorded as follows:

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results suggest that TFN could be a candidate for developing new antimicrobial agents .

Neurotoxicity Assessment

A notable case study focused on the neurotoxic effects of TFN in a controlled laboratory setting. Researchers administered varying doses of TFN to neuronal cultures and monitored cellular responses using flow cytometry. The results indicated that TFN induced apoptosis in a dose-dependent manner, with significant increases in apoptotic markers at concentrations above 50 µM .

Environmental Impact Studies

Given its industrial usage, studies have also evaluated the environmental impact of TFN. Research conducted on aquatic ecosystems revealed that TFN can bioaccumulate in fish species, leading to altered behavior and physiological stress responses. This raises concerns regarding its long-term ecological effects and necessitates further investigation into its environmental persistence and degradation pathways .

Molecular Mechanisms

The biological activity of TFN can be attributed to its ability to interact with cellular membranes due to its hydrophobic nature combined with the electronegative fluorine atoms. This interaction can disrupt membrane integrity, leading to increased permeability and subsequent cellular dysfunction.

Mechanistic Insights

特性

IUPAC Name |

1,1,1-trifluorononane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17F3/c1-2-3-4-5-6-7-8-9(10,11)12/h2-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWRXCYHKNPSCOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17F3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10611904 | |

| Record name | 1,1,1-Trifluorononane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10611904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55757-34-1 | |

| Record name | 1,1,1-Trifluorononane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10611904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。